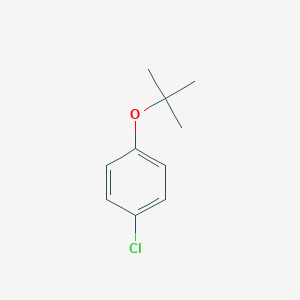

1-(tert-Butoxy)-4-chlorobenzene

Vue d'ensemble

Description

The compound 1-(tert-Butoxy)-4-chlorobenzene is a chemical of interest in various fields of research, including organic synthesis, electrochemistry, and toxicology. It is characterized by the presence of a tert-butoxy group and a chlorine atom on a benzene ring, which significantly influences its reactivity and physical properties.

Synthesis Analysis

The synthesis of compounds related to 1-(tert-Butoxy)-4-chlorobenzene often involves electrophilic aromatic substitution reactions. For instance, the electrophilic chlorination of 1,4-dimethoxy-2-tert-butylbenzene yields chlorinated products, with the position of chlorination influenced by the reaction conditions and the presence of Lewis acid catalysts . Additionally, electrochemical methods have been employed to synthesize functionalized chlorinated compounds, such as 3-Chloro-2-chloromethyl-4-(4-chlorophenoxy)-1-butene, which can be prepared via electrooxidative double ene-type chlorination .

Molecular Structure Analysis

The molecular structure of compounds similar to 1-(tert-Butoxy)-4-chlorobenzene has been elucidated using techniques like X-ray crystallography. For example, the single crystal X-ray structure of a related compound, 2,6-di-tert-butyl-4-(3-(4-chlorophenyl)-4-methyl-4,5-dihydroisoxazol-5-yl)phenol, was determined, providing insights into the spatial arrangement of the substituents on the benzene ring .

Chemical Reactions Analysis

The reactivity of tert-butoxy and chlorobenzene derivatives has been explored in various chemical reactions. Hypervalent iodine compounds derived from tert-butylperoxy groups have been shown to generate iodine-centered radicals at room temperature, which can oxidize benzyl and allyl ethers to esters . The presence of tert-butoxy groups can also influence the outcome of dimerization reactions, as seen in the base-induced dimerization of certain dioxolanones .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-(tert-Butoxy)-4-chlorobenzene have been studied through experimental approaches. A combined repeated-dose and reproductive/developmental toxicity screening test in rats revealed that the compound exhibits central nervous system depression at high doses, along with effects on liver and kidney weights . The solubility and light absorption properties of fluorinated polyimides derived from tert-butyl-containing diamines have been investigated, demonstrating good solubility and lower color intensity compared to other polyimides .

Applications De Recherche Scientifique

-

Scientific Field: Thermophysics

-

Scientific Field: Chemistry

- Application : The compound 1-Tert-butoxy-2-propanol is used in binary liquid mixtures with amines .

- Methods : Density and speed of sound of selected liquids and their binary mixtures were measured over the entire composition range and different temperatures (298.15, 303.15, and 308.15) K . Various excess properties were computed using the experimentally measured data .

- Results : The presence of strong intermolecular interactions has been confirmed by these excess and deviation properties .

-

Scientific Field: Green Chemistry

- Application : The compound (2S,4S)-1-(tert-butoxy carbonyl)-4-(methoxymethyl) pyrrolidine-2-carboxylic acid, a chiral compound, is separated for green manufacturing .

- Methods : The separation process was designed and studied based on Gaussian calculation . Only the monohydrate of (2S,4S)-TBMP could be crystallized since three hydrogen bonds were formed between (2S,4S)-TBMP and water, which resulted in more stability and isomer separation .

- Results : The new approach exhibits a remarkable 17.4% increase in yield, a 43.3% rise in atom economy (AE), a 43.3% improvement in reaction mass efficiency (RME), and a substantial 32.0 g g −1 reduction in process mass intensity (PMI) . An industrial-scale implementation was set up successfully according to the new approach, achieving a batch capacity of 100 kg .

-

Scientific Field: Thermophysics

-

Scientific Field: Chemistry

- Application : The compound 1-Tert-butoxy-2-propanol is used in binary liquid mixtures with amines .

- Methods : Density and speed of sound of selected liquids and their binary mixtures were measured over the entire composition range and different temperatures (298.15, 303.15, and 308.15) K . Various excess properties were computed using the experimentally measured data .

- Results : The presence of strong intermolecular interactions has been confirmed by these excess and deviation properties .

-

Scientific Field: Green Chemistry

- Application : The compound (2S,4S)-1-(tert-butoxy carbonyl)-4-(methoxymethyl) pyrrolidine-2-carboxylic acid, a chiral compound, is separated for green manufacturing .

- Methods : The separation process was designed and studied based on Gaussian calculation . Only the monohydrate of (2S,4S)-TBMP could be crystallized since three hydrogen bonds were formed between (2S,4S)-TBMP and water, which resulted in more stability and isomer separation .

- Results : The new approach exhibits a remarkable 17.4% increase in yield, a 43.3% rise in atom economy (AE), a 43.3% improvement in reaction mass efficiency (RME), and a substantial 32.0 g g −1 reduction in process mass intensity (PMI) . An industrial-scale implementation was set up successfully according to the new approach, achieving a batch capacity of 100 kg .

-

Scientific Field: Thermophysics

-

Scientific Field: Chemistry

- Application : The compound 1-Tert-butoxy-2-propanol is used in binary liquid mixtures with amines .

- Methods : Density and speed of sound of selected liquids and their binary mixtures were measured over the entire composition range and different temperatures (298.15, 303.15, and 308.15) K . Various excess properties were computed using the experimentally measured data .

- Results : The presence of strong intermolecular interactions has been confirmed by these excess and deviation properties .

-

Scientific Field: Green Chemistry

- Application : The compound (2S,4S)-1-(tert-butoxy carbonyl)-4-(methoxymethyl) pyrrolidine-2-carboxylic acid, a chiral compound, is separated for green manufacturing .

- Methods : The separation process was designed and studied based on Gaussian calculation . Only the monohydrate of (2S,4S)-TBMP could be crystallized since three hydrogen bonds were formed between (2S,4S)-TBMP and water, which resulted in more stability and isomer separation .

- Results : The new approach exhibits a remarkable 17.4% increase in yield, a 43.3% rise in atom economy (AE), a 43.3% improvement in reaction mass efficiency (RME), and a substantial 32.0 g g −1 reduction in process mass intensity (PMI) . An industrial-scale implementation was set up successfully according to the new approach, achieving a batch capacity of 100 kg .

Safety And Hazards

The safety and hazards of “1-(tert-Butoxy)-4-chlorobenzene” would depend on its specific properties. However, compounds containing chlorobenzene can be hazardous and may cause skin and eye irritation, and may be harmful if inhaled or swallowed3.

Orientations Futures

The future directions for research on “1-(tert-Butoxy)-4-chlorobenzene” would depend on its potential applications. Given the lack of specific information on this compound, it’s difficult to speculate on future research directions9.

Propriétés

IUPAC Name |

1-chloro-4-[(2-methylpropan-2-yl)oxy]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClO/c1-10(2,3)12-9-6-4-8(11)5-7-9/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEJWTQIEQDHWTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC1=CC=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20172430 | |

| Record name | 1-Chloro-4-tert-butoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20172430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(tert-Butoxy)-4-chlorobenzene | |

CAS RN |

18995-35-2 | |

| Record name | 1-Chloro-4-tert-butoxybenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018995352 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Chloro-4-tert-butoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20172430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(E)-2-nitroprop-1-enyl]phenol](/img/structure/B96557.png)

![Bicyclo[2.2.2]octan-2-ol](/img/structure/B96560.png)